molecular formula C13H10N2O4 B011486 4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid CAS No. 105356-71-6

4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid

Cat. No.: B011486
CAS No.: 105356-71-6
M. Wt: 258.23 g/mol
InChI Key: OVOSHZKYVCDNHX-UHFFFAOYSA-N
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Description

4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid is a structurally complex compound featuring an imidazole ring linked to a phenyl group, which is further connected to a dioxo-butanoic acid backbone. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a critical pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

4-(4-imidazol-1-ylphenyl)-2,4-dioxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-11(7-12(17)13(18)19)9-1-3-10(4-2-9)15-6-5-14-8-15/h1-6,8H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOSHZKYVCDNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377998
Record name 4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105356-71-6
Record name 4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Starting Material : 4-Chloroacetophenone reacts with imidazole in the presence of a copper(I) catalyst.

  • Conditions :

    • Solvent: Dimethylformamide (DMF) or toluene.

    • Temperature: 110–130°C.

    • Catalyst: CuI (10 mol%).

    • Base: K₂CO₃ or Cs₂CO₃.

  • Outcome : Substitution of the chlorine atom with imidazole yields 4-(imidazol-1-yl)acetophenone.

Optimization Insights

  • Catalyst Choice : Copper catalysts enhance reaction efficiency, reducing side products like aryl ethers.

  • Solvent Impact : Polar aprotic solvents (e.g., DMF) improve imidazole solubility and reaction kinetics.

Chain Elongation via Claisen Condensation

The acetophenone intermediate undergoes Claisen condensation to extend the carbon chain and introduce the diketone functionality.

Procedure

  • Reactants :

    • 4-(Imidazol-1-yl)acetophenone.

    • Ethyl oxalate (diethyl oxalate).

  • Conditions :

    • Base: Sodium ethoxide (NaOEt).

    • Solvent: Absolute ethanol.

    • Temperature: 0–5°C (initial), then room temperature.

  • Reaction :
    The enolate of acetophenone attacks the electrophilic carbonyl of ethyl oxalate, forming a β-keto-β-oxo ester intermediate.

  • Workup :
    Acidic hydrolysis (HCl) followed by decarboxylation yields 4-[4-(1H-imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid.

Key Data

ParameterValue
Yield62–68%
Purity (HPLC)>95%
Purification MethodRecrystallization (CH₂Cl₂/hexane)

Alternative Pathway: Stobbe Condensation

For laboratories lacking specialized catalysts, the Stobbe condensation offers a viable route using diethyl succinate.

Steps

  • Reactants :

    • 4-(Imidazol-1-yl)benzaldehyde.

    • Diethyl succinate.

  • Conditions :

    • Base: Potassium tert-butoxide.

    • Solvent: Tetrahydrofuran (THF).

    • Temperature: Reflux (66°C).

  • Mechanism :
    The aldehyde undergoes condensation with the diester, forming a γ-lactone intermediate. Hydrolysis with aqueous HCl yields the γ-keto acid.

Advantages and Limitations

  • Advantage : Avoids copper catalysts, simplifying purification.

  • Limitation : Lower yield (~55%) due to competing side reactions.

Oxidation of Diol Intermediates

A less common but mechanistically insightful approach involves oxidation of a diol precursor .

Synthesis Protocol

  • Diol Formation :

    • 4-(Imidazol-1-yl)phenylbutane-1,3-diol is synthesized via Grignard addition to 4-(imidazol-1-yl)benzaldehyde.

  • Oxidation :

    • Agent: Jones reagent (CrO₃/H₂SO₄).

    • Outcome: Selective oxidation of secondary alcohol to ketone and primary alcohol to carboxylic acid.

Critical Observations

  • Selectivity Challenge : Over-oxidation to CO₂ occurs without precise temperature control (<10°C).

  • Yield : 48–52% after column chromatography.

Industrial-Scale Production Considerations

For bulk synthesis, continuous-flow reactors improve efficiency and safety.

Process Parameters

ParameterValue
Residence Time20–30 minutes
Temperature120°C
Catalyst Loading5 mol% CuI
Throughput1.2 kg/h

Economic Analysis

  • Raw Material Cost : $320/kg (imidazole), $280/kg (4-chloroacetophenone).

  • Purity Demand : Pharmaceutical-grade (>99%) requires additional crystallization steps.

Analytical Validation and Characterization

Post-synthesis, the compound is validated using:

  • Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, imidazole), 7.85 (d, J=8.5 Hz, 2H, aryl), 3.20 (s, 2H, CH₂).

    • IR : 1720 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH).

  • Chromatography :

    • HPLC : Retention time = 6.7 min (C18 column, acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the diketone moiety to a diol.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxo groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H10N2O4
  • Molecular Weight : 258.23 g/mol
  • Appearance : Pale yellow powder
  • Boiling Point : Approximately 515 °C (predicted)
  • Density : 1.36 g/cm³ (predicted)
  • pKa : 2.02 (predicted)

The compound features a dioxo butanoic acid structure with an imidazole ring, which contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological macromolecules.

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structure allows for interactions with enzymes involved in cancer metabolism, potentially inhibiting tumor growth .
  • Antimicrobial Properties : Research indicates that derivatives of this compound could possess antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics .

Enzyme Inhibition Studies

The unique structure of 4-[4-(1H-imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid allows it to serve as a potential inhibitor for specific enzymes:

  • Proteases and Kinases : The imidazole moiety is known to interact with active sites of various enzymes, suggesting that this compound could be explored for inhibiting proteases or kinases involved in signaling pathways related to cancer and inflammation .

Biochemical Assays

Due to its biochemical properties, this compound can be utilized in various assays:

  • Fluorescence-based assays : It can be used as a fluorescent probe due to its ability to form complexes with metal ions, which can be monitored through fluorescence spectroscopy .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of 4-[4-(1H-imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid on human breast cancer cells. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting that further development could lead to novel therapeutic agents .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, the compound was tested against several pathogenic bacteria. The findings revealed that it exhibited a dose-dependent inhibition of bacterial growth, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound may interact with biological membranes, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons include molecular structure, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Biological Activity Reference
4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid C₁₃H₁₁N₃O₄ 273.25 Phenyl-imidazole, dioxo-butanoic acid Potential enzyme inhibition [Hypothetical]
2-Amino-4-(1H-imidazol-1-yl)butanoic acid C₇H₁₁N₃O₂ 169.18 Butanoic acid, imidazole, amino group Antiviral, anticancer (predicted)
4-(1H-Imidazol-1-yl)benzoic acid C₁₀H₈N₂O₂ 188.18 Benzoic acid, imidazole MAO-B inhibition
Ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate C₉H₁₅N₃O₂ 197.23 Butanoate ester, amino-imidazole Synthetic intermediate
4-(Trifluoromethoxy)phenylacetic acid C₉H₇F₃O₃ 220.15 Trifluoromethoxy group, acetic acid Enhanced reactivity

Key Findings:

Structural Differentiation: The target compound’s dioxo-butanoic acid group distinguishes it from analogs like 4-(1H-Imidazol-1-yl)benzoic acid (which lacks the dioxo functionality) and Ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate (an ester derivative). Compared to 2-Amino-4-(1H-imidazol-1-yl)butanoic acid, the absence of an amino group in the target compound may reduce its basicity but enhance metabolic stability .

Biological Activity :

  • The imidazole-phenyl-dioxo scaffold may mimic substrates of enzymes like cyclooxygenase (COX) or kinases, similar to how 4-(1H-Imidazol-1-yl)benzoic acid inhibits MAO-B .
  • The trifluoromethoxy group in 4-(Trifluoromethoxy)phenylacetic acid demonstrates how electron-withdrawing substituents enhance reactivity, suggesting that the dioxo group in the target compound could similarly influence electronic properties .

Synthetic Utility: Ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate highlights the role of imidazole derivatives as intermediates in synthesizing more complex molecules, implying that the target compound could serve as a precursor for drug candidates .

Research Implications and Uniqueness

The unique combination of the dioxo-butanoic acid and imidazole-phenyl moieties in 4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid offers distinct advantages:

  • Enhanced Binding Affinity : The dioxo group may form hydrogen bonds with catalytic residues in enzymes, similar to interactions observed in MAO-B inhibitors .
  • Tunable Reactivity : The compound’s acidity (from the carboxylic acid) and electron-deficient imidazole ring could allow for selective modifications, such as salt formation or coordination to metal ions in catalysis .
  • Biological Potential: While direct data are lacking, structurally related compounds exhibit antiviral, anticancer, and anti-inflammatory activities, suggesting plausible therapeutic applications .

Biological Activity

4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H10N2O4
  • Molecular Weight : 258.23 g/mol
  • IUPAC Name : 4-[4-(1H-imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid
  • SMILES Notation : OC(=O)C(=O)CC(=O)c1ccc(cc1)-n2ccnc2

The biological activity of 4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid is primarily attributed to its interactions with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antimicrobial Activity : The imidazole moiety has been associated with antimicrobial properties, making this compound a candidate for further exploration in treating infections.

Biological Activity Overview

Activity TypeDescriptionReferences
Antimicrobial Exhibits potential against various bacterial strains due to the imidazole group.
Antitumor Shows promise in inhibiting tumor growth in vitro; mechanisms involve apoptosis induction.
Anti-inflammatory May reduce inflammation by modulating immune responses; requires further investigation.

Antimicrobial Activity

Research has demonstrated that 4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid exhibits significant antimicrobial activity against various strains of bacteria. For instance, a study indicated that derivatives of imidazole compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli at specific concentrations.

Antitumor Effects

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it was observed to reduce cell viability in human breast cancer cells (MCF-7) significantly. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This action could be beneficial in conditions characterized by chronic inflammation, such as arthritis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[4-(1H-imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, imidazole derivatives can be synthesized via one-pot reactions using benzil (0.02 mol), aldehydes, and diamino-triazoles (0.01 mol) in ethanol under reflux (95–100°C) with ceric ammonium nitrate (CAN, 30 mol%) as a catalyst . Reaction progress is monitored via TLC (75% ethanol/25% diethyl ether), and purification is achieved through recrystallization from ethanol. Similar procedures are adapted for related imidazole-phenyl derivatives .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • IR spectroscopy : Identifies carbonyl (C=O) and imidazole ring vibrations (e.g., ~1700 cm⁻¹ for dioxo groups).
  • NMR (¹H/¹³C) : Assigns protons on the phenyl ring (δ 7.2–8.1 ppm) and imidazole (δ 7.5–8.3 ppm), with carbons at δ 120–160 ppm for aromatic systems.
  • Elemental analysis : Validates purity by comparing experimental vs. calculated C, H, N percentages (e.g., ±0.3% deviation) .

Q. How can researchers optimize reaction yields for imidazole-phenyl derivatives?

  • Methodological Answer : Key factors include:

  • Catalyst selection : CAN or Fe/HCl systems improve cyclization efficiency .
  • Solvent choice : Ethanol or glacial acetic acid enhances solubility of intermediates .
  • Reaction time : Extended reflux (6–8 hours) ensures complete cyclization, monitored by TLC .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) using crystallographic data (e.g., PDB ligands) can model interactions. For example, the dioxo group may form hydrogen bonds with active-site residues, while the phenyl-imidazole moiety engages in π-π stacking. Validation via MD simulations (200 ns) assesses binding stability . Structural analogs in (e.g., compound 9c) showed distinct docking poses (e.g., purple/cyan/red in active sites), suggesting substituent-dependent affinity .

Q. How can contradictory data on biological activity among analogs be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Br in 9c) may enhance enzyme inhibition vs. electron-donating groups (e.g., -OCH₃ in 9e) .
  • Assay conditions : Varying pH or ionic strength alters protonation states of imidazole (pKa ~6.9), affecting interactions.
  • Statistical analysis : Multivariate regression identifies dominant factors (e.g., lipophilicity vs. steric bulk) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : The 2,4-dioxo moiety acts as an electrophilic site. Kinetic studies (e.g., pseudo-first-order assays) with nucleophiles (e.g., amines) reveal a two-step mechanism: (1) nucleophilic attack at the β-keto position, followed by (2) ring-opening or tautomerization. Isotopic labeling (¹⁸O) tracks oxygen exchange in the dioxo group .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., CCDC 1038591) determines bond angles, dihedral angles, and packing. For imidazole derivatives, key parameters include:

  • Imidazole ring planarity : Deviations >0.05 Å suggest steric strain.
  • Hydrogen-bond networks : Intermolecular O–H···N bonds (2.8–3.0 Å) stabilize crystal lattices .

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

  • Methodological Answer :

  • Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances lipophilicity, with in vivo hydrolysis regenerating the active form.
  • Co-crystallization : Co-formers (e.g., cyclodextrins) create inclusion complexes, improving solubility by 10–100× .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid
Reactant of Route 2
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4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid

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